molecular formula C20H15ClN4O4S B2426354 N-(2-chlorophenyl)-2-{[3-cyano-4-(3-nitrophenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}acetamide CAS No. 877818-53-6

N-(2-chlorophenyl)-2-{[3-cyano-4-(3-nitrophenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}acetamide

Cat. No.: B2426354
CAS No.: 877818-53-6
M. Wt: 442.87
InChI Key: LMXDDLPHNPIDQO-UHFFFAOYSA-N
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Description

N-(2-chlorophenyl)-2-{[3-cyano-4-(3-nitrophenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}acetamide is a useful research compound. Its molecular formula is C20H15ClN4O4S and its molecular weight is 442.87. The purity is usually 95%.
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Scientific Research Applications

Vibrational Spectroscopic Analysis

  • Study Focus : Analysis of vibrational spectroscopic signatures of related antiviral molecules.
  • Key Findings : The research characterized antiviral molecules similar to the target compound using Raman and Fourier transform infrared spectroscopy. It used density functional theory to explore geometric equilibrium, inter and intra-molecular hydrogen bond, and harmonic vibrational wavenumbers. Natural bond orbital analysis confirmed stereo-electronic interactions contributing to stability, validated by vibrational spectral analysis (Mary, Pradhan, & James, 2022).

Antibacterial and Anti-enzymatic Potential

  • Study Focus : Synthesis and evaluation of N-substituted derivatives for antibacterial and anti-enzymatic potential.
  • Key Findings : Compounds similar to the target molecule were synthesized and evaluated for their antibacterial and anti-enzymatic properties, showing potential as gram-negative bacterial inhibitors. The study used various spectroscopic techniques for structural elucidation (Nafeesa et al., 2017).

Synthesis and Characterization

  • Study Focus : Synthesis and spectroscopic characterization of similar compounds.
  • Key Findings : The study involved synthesizing and characterizing compounds structurally related to the target chemical. It detailed the reaction processes and used techniques like FT-IR, NMR, and LCMS for characterization (Salian, Narayana, & Sarojini, 2017).

Antibacterial Activity Evaluation

  • Study Focus : Synthesis of derivatives and evaluation of antibacterial activity.
  • Key Findings : Similar compounds were synthesized and tested against gram-positive and gram-negative bacteria, with some showing moderate to good activity. QSAR studies were also conducted to analyze the structural and physicochemical parameters affecting activity (Desai et al., 2008).

Anticancer Activity

  • Study Focus : Synthesis of derivatives and evaluation for anticancer activity.
  • Key Findings : The study focused on synthesizing acetamide derivatives and evaluating their anticancer activity. Certain compounds showed potent and selective cytotoxic effects against leukemia cell lines (Horishny, Arshad, & Matiychuk, 2021).

Properties

IUPAC Name

N-(2-chlorophenyl)-2-[[5-cyano-4-(3-nitrophenyl)-2-oxo-3,4-dihydro-1H-pyridin-6-yl]sulfanyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15ClN4O4S/c21-16-6-1-2-7-17(16)23-19(27)11-30-20-15(10-22)14(9-18(26)24-20)12-4-3-5-13(8-12)25(28)29/h1-8,14H,9,11H2,(H,23,27)(H,24,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMXDDLPHNPIDQO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(=C(NC1=O)SCC(=O)NC2=CC=CC=C2Cl)C#N)C3=CC(=CC=C3)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15ClN4O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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